alpha,beta-Diacryloxypropionic acid

Description

Properties

CAS No. |

91828-79-4 |

|---|---|

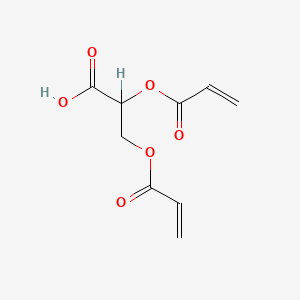

Molecular Formula |

C9H10O6 |

Molecular Weight |

214.17 g/mol |

IUPAC Name |

2,3-di(prop-2-enoyloxy)propanoic acid |

InChI |

InChI=1S/C9H10O6/c1-3-7(10)14-5-6(9(12)13)15-8(11)4-2/h3-4,6H,1-2,5H2,(H,12,13) |

InChI Key |

NJUKUKRGPZBUOO-UHFFFAOYSA-N |

SMILES |

C=CC(=O)OCC(C(=O)O)OC(=O)C=C |

Canonical SMILES |

C=CC(=O)OCC(C(=O)O)OC(=O)C=C |

Synonyms |

alpha,beta-diacryloxypropionic acid DAPS |

Origin of Product |

United States |

Comparison with Similar Compounds

Acrylic Acid

Structure : A simple carboxylic acid with a vinyl group (CH₂=CH–COOH).

Key Differences :

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structure: A phenolic acrylic acid derivative with hydroxyl groups at the 3- and 4-positions of the benzene ring. Key Differences:

Beta-Alanine (3-Aminopropanoic Acid)

Structure: A beta-amino acid (NH₂–CH₂–CH₂–COOH). Key Differences:

- Functionality: Beta-alanine lacks reactive acryloxy groups, making it non-sensitizing. It is used in sports nutrition and buffering agents .

2,3-Diaminopropionic Acid Derivatives (e.g., Fmoc-L-Dap(Alloc,Me)-OH)

Structure: Propionic acid derivatives with protected amino groups (e.g., Fmoc, Alloc) . Key Differences:

2,3-Dibromopropionic Acid

Structure : Propionic acid with bromine atoms at the 2- and 3-positions.

Key Differences :

- Reactivity : The halogen substituents confer distinct chemical behavior, including use as a lachrymator and intermediate in organic synthesis .

- Hazards : Acts as an irritant, differing from DAPA’s sensitizing mechanism .

Data Table: Comparative Analysis of DAPA and Related Compounds

Research Findings and Implications

- DAPA’s Instability : Its degradation under GC analysis complicates quality control in acrylic acid production, necessitating alternative detection methods .

- Sensitizing Mechanisms : DAPA’s acryloxy groups likely contribute to its allergenic properties, unlike beta-alanine or caffeic acid, which lack such reactive moieties .

- Industrial Relevance : The presence of DAPA underscores the need for stringent purification protocols in acrylic acid manufacturing to mitigate health risks .

Preparation Methods

Instability During Analysis

DAPA’s thermal lability complicates its detection via gas chromatography (GC). Methylation prior to GC analysis is required to stabilize the compound, as the native form decomposes under standard chromatographic conditions. This instability explains why distilled acrylic acid—free of polymeric byproducts—lacks detectable DAPA.

Analytical Workarounds

Freund’s Complete Adjuvant Test in guinea pigs first identified DAPA’s sensitizing properties, highlighting the need for bioassays alongside chemical analysis. Modern techniques like liquid chromatography-mass spectrometry (LC-MS) are better suited for identifying DAPA in complex mixtures, though peer-reviewed methodologies remain sparse.

Synthetic Routes Explored in Patents

Aldol Condensation Pathways

Recent advances in bio-ethanol-derived chemicals describe aldol condensation of acetaldehyde to crotonic acid. Although this route focuses on α,β-unsaturated acids, analogous reactions between acrylate esters and hydroxy acids could theoretically produce DAPA. However, no direct evidence from the literature confirms this pathway.

Purification and Mitigation Strategies

Q & A

Q. How should researchers handle extrapolation of toxicity data from structurally related acrylate compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.